molecular formula C15H21O6P B13800921 (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate

(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate

Cat. No.: B13800921
M. Wt: 328.30 g/mol
InChI Key: YCCYQQBSXDNVCV-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate is an organic compound with a complex structure that includes a phenyl group substituted with two methyl groups, a methoxyphosphoryloxy group, and a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate typically involves multiple steps, starting with the preparation of the phenyl and but-2-enoate components. The phenyl component can be synthesized through Friedel-Crafts alkylation, where 3,4-dimethylbenzene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. The but-2-enoate moiety can be prepared through esterification of but-2-enoic acid with methanol in the presence of an acid catalyst.

The final step involves the phosphorylation of the but-2-enoate moiety with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryloxy group, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Phosphorylated amines or thiols.

Scientific Research Applications

(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other phosphorylated organic compounds, such as:

Uniqueness

  • The presence of both the phenyl and but-2-enoate moieties in this compound provides unique steric and electronic properties that differentiate it from other phosphorylated compounds. These properties contribute to its distinct reactivity and potential applications in various fields.

Properties

Molecular Formula

C15H21O6P

Molecular Weight

328.30 g/mol

IUPAC Name

(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C15H21O6P/c1-11-6-7-14(8-12(11)2)10-20-15(16)9-13(3)21-22(17,18-4)19-5/h6-9H,10H2,1-5H3

InChI Key

YCCYQQBSXDNVCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC(=O)C=C(C)OP(=O)(OC)OC)C

Origin of Product

United States

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